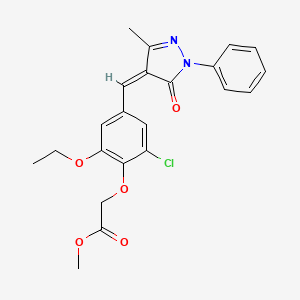
6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” involves several steps, each requiring precise reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
The compound with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which the compound with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its effects. The exact mechanism can vary depending on the application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to the one with the identifier “6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific molecular structure and the unique properties it imparts. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
6-(2-aminophenyl)-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJHOVIHOYRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
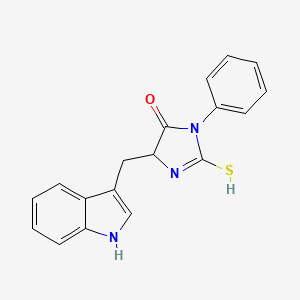
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)
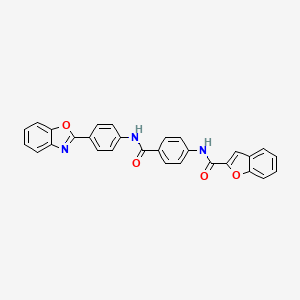
![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
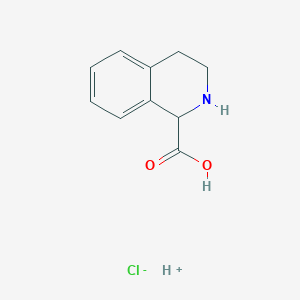
![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
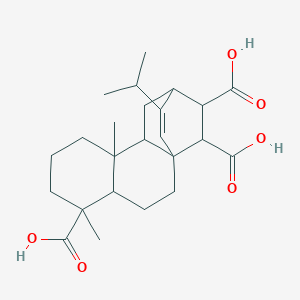
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775847.png)
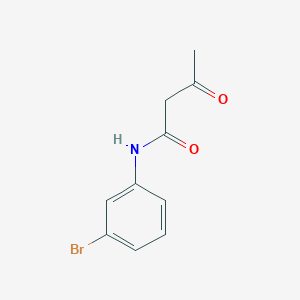
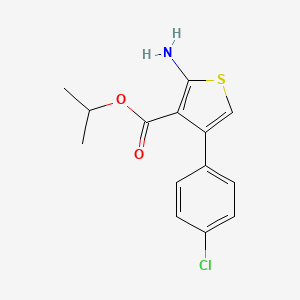
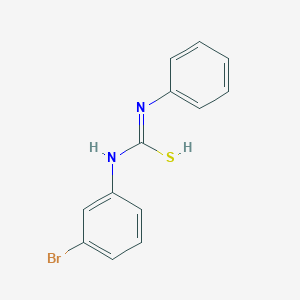
![2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7775875.png)
![2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775889.png)
